2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)-
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Overview
Description
2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- is a compound that belongs to the family of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the cyclization of β-keto esters with hydroxylamine to form isoxazole rings. The reaction conditions often involve the use of acidic or basic catalysts and controlled temperatures to ensure the formation of the desired product .
Industrial production methods may vary, but they generally follow similar principles, with optimizations for large-scale synthesis. These methods often involve continuous flow processes and the use of automated systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Scientific Research Applications
2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including drug development for various diseases.
Mechanism of Action
The mechanism of action of 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. For example, it may inhibit the activity of certain enzymes involved in cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- can be compared with other isoxazole derivatives, such as:
2-Propenoic acid, 2-methyl-, 5-methyl-3-isoxazolyl ester: This compound has similar structural features but different functional groups, leading to variations in its chemical and biological properties.
3-(5-methyl-1,2-oxazol-3-yl)propanoic acid: Another isoxazole derivative with distinct applications and reactivity.
The uniqueness of 2-Propenoic acid, 3-(5-methyl-3-isoxazolyl)- lies in its specific substitution pattern on the isoxazole ring, which imparts unique reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(5-methyl-1,2-oxazol-3-yl)prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-5-4-6(8-11-5)2-3-7(9)10/h2-4H,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBACZMGKKFGRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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